2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine
Overview
Description
2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine is an organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a difluorophenyl group attached to a pyrrolidine ring, which is further substituted with a methyl group and an amine group. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluoroaniline and 1-methylpyrrolidine.
Formation of Intermediate: The 3,4-difluoroaniline is reacted with a suitable reagent to form an intermediate compound. This step often involves the use of reagents like oxalyl chloride in the presence of a base such as N,N-dimethylformamide.
Cyclization: The intermediate is then subjected to cyclization reactions to form the pyrrolidine ring. This step may involve the use of catalysts and specific reaction conditions to ensure the formation of the desired product.
Purification: The final product, this compound, is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes. The use of automated systems and advanced purification techniques ensures the efficient production of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions where the difluorophenyl group or the amine group is replaced with other functional groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl ketones, while reduction may produce difluorophenyl alcohols or amines.
Scientific Research Applications
2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Difluorophenyl)pyrrolidine: Lacks the methyl and amine groups, resulting in different chemical and biological properties.
1-Methyl-3-(3,4-difluorophenyl)pyrrolidine: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
3,4-Difluoroaniline: A precursor in the synthesis of 2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine, with distinct properties and uses.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the difluorophenyl group and the pyrrolidine ring makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2/c1-15-5-4-10(14)11(15)7-2-3-8(12)9(13)6-7/h2-3,6,10-11H,4-5,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVHXBQGSQFNJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1C2=CC(=C(C=C2)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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